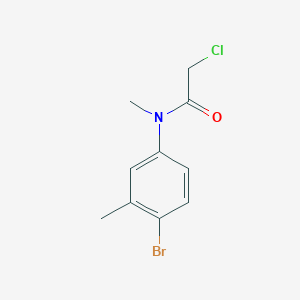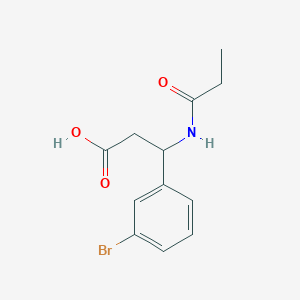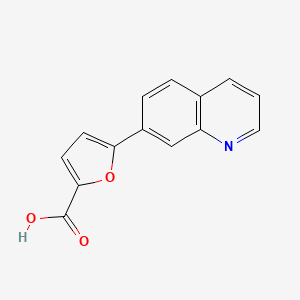![molecular formula C11H17NO4S2 B7628099 [4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol, also known as ESM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ESM is a morpholine-based compound that has a unique chemical structure, making it a promising candidate for use in drug discovery, organic synthesis, and other scientific applications.
作用机制
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol exerts its inhibitory effects on enzymes through a unique mechanism. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This leads to a decrease in enzyme activity and, ultimately, a reduction in the physiological effects of the enzyme.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce oxidative stress, and increase antioxidant activity. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has a unique chemical structure that makes it a useful tool for studying enzyme inhibition. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on [4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's and other neurodegenerative diseases. Additionally, this compound could be used as a tool for studying enzyme inhibition and developing new inhibitors with improved efficacy and selectivity. Finally, this compound could be used as a starting material for the synthesis of new compounds with potential applications in drug discovery and organic synthesis.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug discovery, organic synthesis, and other scientific fields. Its unique chemical structure and inhibitory effects on enzymes make it a useful tool for studying enzyme inhibition and developing new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
合成方法
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol can be synthesized using a variety of methods, including the reaction of 5-ethylthiophene-2-sulfonyl chloride with morpholine in the presence of a base, such as triethylamine. The resulting product is then treated with formaldehyde to obtain this compound.
科学研究应用
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in various physiological processes and are often targeted for the treatment of diseases such as Alzheimer's, Parkinson's, and depression.
属性
IUPAC Name |
[4-(5-ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S2/c1-2-10-3-4-11(17-10)18(14,15)12-5-6-16-9(7-12)8-13/h3-4,9,13H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIXFFCVLWJJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCOC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)
![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)


![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)


![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
